molecular formula C26H27BrN4O4 B11513866 ethyl 5-(acetyloxy)-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11513866
M. Wt: 539.4 g/mol
InChI Key: MVGXFVITUMDGKC-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its indole core, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including an ester, bromine, and piperazine moiety, makes it a versatile candidate for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Bromination: The indole core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Esterification: The carboxylic acid group at the 3-position is esterified using ethanol and a catalytic amount of sulfuric acid.

    Acetylation: The hydroxyl group at the 5-position is acetylated using acetic anhydride and pyridine.

    Piperazine Substitution: The piperazine moiety is introduced via nucleophilic substitution, where the indole derivative reacts with 4-(cyanomethyl)piperazine in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing automated systems for precise reagent addition, and implementing purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the piperazine moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the ester and nitrile groups, converting them to alcohols and amines, respectively. Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Palladium catalysts (Pd(PPh3)4), bases like potassium carbonate, solvents like toluene or DMF.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Ethyl 5-(acetyloxy)-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential as a bioactive compound, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate depends on its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards certain biological targets. The bromine atom and ester group can influence the compound’s pharmacokinetics and metabolic stability.

Comparison with Similar Compounds

Ethyl 5-(acetyloxy)-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    5-Bromo-2-(piperazin-1-ylmethyl)-1H-indole: Lacks the ester and acetyloxy groups, which may affect its biological activity and solubility.

    Ethyl 5-hydroxy-6-bromo-2-(piperazin-1-ylmethyl)-1-phenyl-1H-indole-3-carboxylate: Similar structure but with a hydroxyl group instead of an acetyloxy group, potentially altering its reactivity and pharmacological profile.

    6-Bromo-2-(4-methylpiperazin-1-ylmethyl)-1H-indole-3-carboxylate: Contains a methyl group on the piperazine ring, which can influence its binding properties and metabolic stability.

The unique combination of functional groups in this compound makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H27BrN4O4

Molecular Weight

539.4 g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-[[4-(cyanomethyl)piperazin-1-yl]methyl]-1-phenylindole-3-carboxylate

InChI

InChI=1S/C26H27BrN4O4/c1-3-34-26(33)25-20-15-24(35-18(2)32)21(27)16-22(20)31(19-7-5-4-6-8-19)23(25)17-30-13-11-29(10-9-28)12-14-30/h4-8,15-16H,3,10-14,17H2,1-2H3

InChI Key

MVGXFVITUMDGKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3)CN4CCN(CC4)CC#N

Origin of Product

United States

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